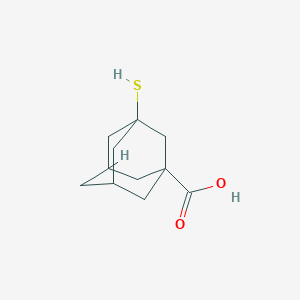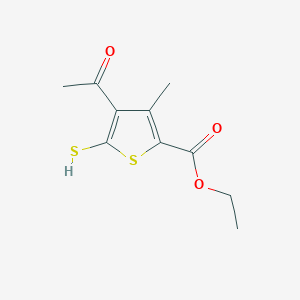![molecular formula C12H15Cl2N5S B275813 N-(3,4-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275813.png)
N-(3,4-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It was first introduced in 1973 and has been widely used since then. Diclofenac is a member of the phenylacetic acid derivative class of NSAIDs, and it works by inhibiting the production of prostaglandins, which are responsible for inflammation and pain.
Wirkmechanismus
Diclofenac works by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. It does this by inhibiting the activity of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It has also been shown to inhibit platelet aggregation, which can reduce the risk of blood clots. Diclofenac has been shown to have a good safety profile and is generally well-tolerated.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well-understood. However, there are also some limitations to its use in lab experiments. It can have variable effects depending on the experimental conditions, and its effects can be influenced by other factors, such as the presence of other drugs.
Zukünftige Richtungen
There are several potential future directions for research on Diclofenac. One area of interest is the development of new formulations and delivery methods, such as transdermal patches or sustained-release formulations. Another area of interest is the investigation of the potential use of Diclofenac in the prevention of cancer and Alzheimer's disease. Additionally, there is ongoing research into the safety and efficacy of Diclofenac, particularly in high-risk patient populations.
Synthesemethoden
The synthesis of Diclofenac involves several steps. The first step is the synthesis of the intermediate 3,4-dichlorobenzyl chloride, which is then reacted with 3-mercapto-1-methyl-1H-tetrazole to produce the intermediate 3,4-dichlorobenzylthio-1-methyl-1H-tetrazole. This intermediate is then reacted with 2-(2-aminoethyl)propane-1,3-diamine to produce the final product, Diclofenac.
Wissenschaftliche Forschungsanwendungen
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in the treatment of a variety of conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. Diclofenac has also been studied for its potential use in the prevention of cancer and Alzheimer's disease.
Eigenschaften
Molekularformel |
C12H15Cl2N5S |
|---|---|
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
N-[(3,4-dichlorophenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C12H15Cl2N5S/c1-19-12(16-17-18-19)20-6-2-5-15-8-9-3-4-10(13)11(14)7-9/h3-4,7,15H,2,5-6,8H2,1H3 |
InChI-Schlüssel |
HEVCPUBSPFOBAW-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
CN1C(=NN=N1)SCCCNCC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275730.png)
![1-Bromo-4-nitro-2-{[2-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275733.png)
![1-Bromo-2-[(3-chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275734.png)
![2-Bromo-1-[(3-methoxybenzyl)oxy]-4-nitrobenzene](/img/structure/B275736.png)

![1-Chloro-3-[(4-nitrophenoxy)methyl]benzene](/img/structure/B275746.png)

![Methyl 2-({[amino(imino)methyl]sulfanyl}methyl)benzoate](/img/structure/B275749.png)


![N-[(5-phenyl-2-furyl)methyl]-N-(3-pyridinylmethyl)amine](/img/structure/B275754.png)
![1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol](/img/structure/B275755.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-phenylethanamine](/img/structure/B275756.png)
![4-({[4-(Dimethylamino)benzyl]amino}methyl)benzoic acid](/img/structure/B275757.png)